molecular formula C16H11NO5 B14896116 4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid

4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid

Cat. No.: B14896116
M. Wt: 297.26 g/mol
InChI Key: YKIGMBQDQYYDAH-XCVCLJGOSA-N
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Description

(E)-4-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that features both nitro and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the carbonyl group can produce a carboxylic acid.

Scientific Research Applications

(E)-4-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Similar structure but lacks the enone linkage.

    4-Aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    Benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

Uniqueness

(E)-4-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to the presence of both nitro and carboxylic acid functional groups, as well as the enone linkage.

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H11NO5/c18-15(12-6-8-14(9-7-12)17(21)22)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)/b10-3+

InChI Key

YKIGMBQDQYYDAH-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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